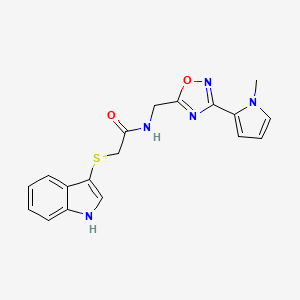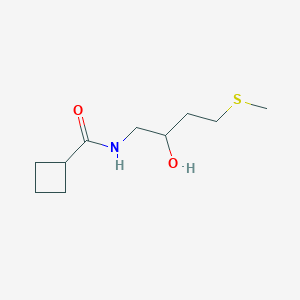
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide acts as a potent agonist of the CB1 receptor, which is part of the endocannabinoid system. The endocannabinoid system plays a role in regulating a variety of physiological processes, including pain sensation, mood, and appetite. By activating the CB1 receptor, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to produce a variety of biochemical and physiological effects. In addition to its analgesic, neuroprotective, and anti-cancer properties, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has also been found to have anti-inflammatory effects and may be useful in treating inflammatory disorders such as arthritis. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been shown to have anxiolytic effects and may be useful in treating anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a more specific manner. However, one limitation of using N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide. One area of interest is the development of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide derivatives with improved potency and selectivity for the CB1 receptor. Additionally, further studies are needed to determine the safety and efficacy of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in humans. Finally, research on the potential therapeutic applications of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide in areas such as pain management, neuroprotection, and cancer treatment should continue.
Métodos De Síntesis
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-methylthiobutan-2-ol, followed by the addition of N,N-dimethylformamide and thionyl chloride. The resulting product is then treated with 2-hydroxy-4-methylbutyramide to yield N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In one study, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide was found to be effective in reducing neuropathic pain in rats. Other studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-14-6-5-9(12)7-11-10(13)8-3-2-4-8/h8-9,12H,2-7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZMXKXWYIGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methylsulfanylbutyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

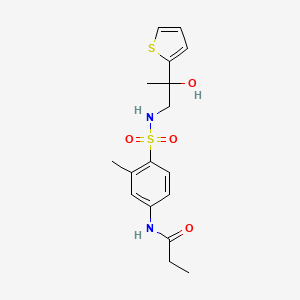
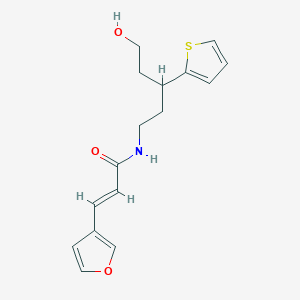
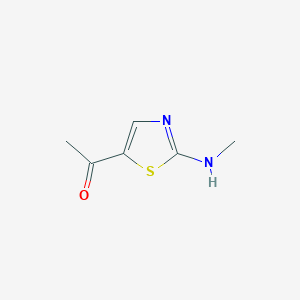
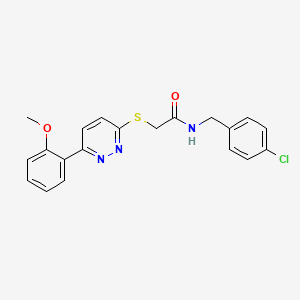
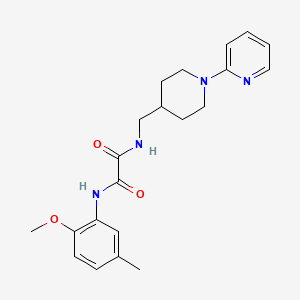
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
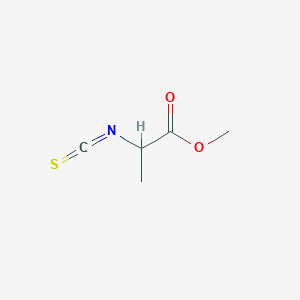

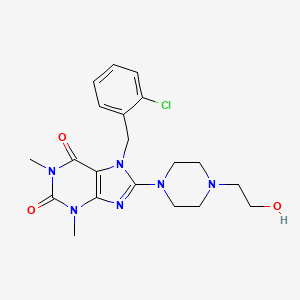
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
